7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include heating under reflux in a suitable solvent, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of various cancer cell lines.
Neuroprotection: Research has demonstrated its neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.
Antimicrobial Activity: It exhibits antimicrobial properties, which can be leveraged in developing new antibiotics.
Material Science: The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Antitumor Activity: It inhibits the activity of ubiquitin-specific protease 7 (USP7), leading to the suppression of tumor cell proliferation.
Neuroprotection: The compound exerts its effects by inhibiting endoplasmic reticulum stress and apoptosis pathways, as well as modulating the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Similar Compounds
7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives: These derivatives also possess trifluoromethyl groups and have been studied for their antitumor properties.
Uniqueness
7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific combination of the imidazole and pyrimidine rings, along with the trifluoromethyl group. This structural arrangement imparts distinct electronic and steric properties, enhancing its potential for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H10F3N3 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-2-3-14-4-6(8(9,10)11)13-7(14)12-5/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
RCHAAZNZLKGZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C=C(N=C2N1)C(F)(F)F |
Origin of Product |
United States |
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